Nebentan potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM598, also known as Nebentan potassium, is a potent, selective, and orally active non-peptide endothelin ETA receptor antagonist. It was developed through the modification of Bosentan and is known for its high affinity for endothelin ETA receptors. YM598 has shown promise in ameliorating conditions such as pulmonary hypertension and myocardial infarction .
Preparation Methods
YM598 is synthesized through a series of chemical reactions starting from Bosentan. The synthetic route involves the modification of Bosentan to enhance its selectivity and potency as an endothelin ETA receptor antagonist. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired chemical structure. Industrial production methods for YM598 are designed to ensure high purity and yield, often involving multiple purification steps to remove impurities .
Chemical Reactions Analysis
YM598 undergoes various chemical reactions, including:
Oxidation: YM598 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of YM598, potentially altering its pharmacological properties.
Substitution: YM598 can undergo substitution reactions where specific functional groups are replaced with others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
YM598 has a wide range of scientific research applications, including:
Chemistry: YM598 is used as a reference compound in studies involving endothelin receptor antagonists.
Biology: YM598 is used to study the role of endothelin receptors in various biological processes.
Medicine: YM598 has shown potential in the treatment of conditions such as pulmonary hypertension and myocardial infarction. .
Industry: YM598 is used in the development of new pharmaceuticals targeting endothelin receptors
Mechanism of Action
YM598 exerts its effects by selectively binding to endothelin ETA receptors, thereby inhibiting the binding of endothelin-1. This inhibition prevents the activation of endothelin-mediated pathways, which are involved in various physiological and pathological processes. The molecular targets of YM598 include endothelin ETA receptors, and its action leads to the modulation of intracellular calcium levels and other downstream signaling pathways .
Comparison with Similar Compounds
YM598 is compared with other endothelin receptor antagonists such as Bosentan and Atrasentan. While Bosentan is a dual endothelin receptor antagonist, YM598 is more selective for endothelin ETA receptors. Atrasentan, on the other hand, has a higher affinity for endothelin ETA receptors compared to YM598. YM598 has shown superior pharmacological bioavailability in certain studies .
Similar compounds include:
Bosentan: A dual endothelin receptor antagonist.
Atrasentan: A selective endothelin ETA receptor antagonist with higher affinity than YM598.
Properties
IUPAC Name |
potassium;[6-methoxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-[(E)-2-phenylethenyl]sulfonylazanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N5O5S.K/c1-32-18-11-6-7-12-19(18)34-20-21(29-35(30,31)16-13-17-9-4-3-5-10-17)27-23(28-24(20)33-2)22-25-14-8-15-26-22;/h3-16H,1-2H3;/q-1;+1/b16-13+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPWEXSDEXIRNG-ZUQRMPMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)C=CC4=CC=CC=C4.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2OC)C3=NC=CC=N3)[N-]S(=O)(=O)/C=C/C4=CC=CC=C4.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20KN5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342005-82-7 |
Source
|
Record name | Nebentan potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342005827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEBENTAN POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK6K3MDZ98 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.